3-Amino-N-ethyl-4-trifluoromethylbenzamide
Description
3-Amino-N-ethyl-4-trifluoromethylbenzamide is a benzamide derivative featuring a trifluoromethyl group at the 4-position, an amino group at the 3-position, and an ethyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₁₁F₃N₂O, with a molecular weight of 238.20 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group enables hydrogen bonding, influencing solubility and target interactions .
Properties
IUPAC Name |
3-amino-N-ethyl-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-2-15-9(16)6-3-4-7(8(14)5-6)10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUMKBDTLBJMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Acid Chloride
The carboxylic acid group is activated via conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. This step typically achieves >95% yield.
Amidation with N-Ethylamine
The acid chloride reacts with N-ethylamine in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. Triethylamine is often added to scavenge HCl, yielding N-ethyl-4-trifluoromethylbenzamide with 80–85% efficiency.
Nitration at the 3-Position
Nitration introduces the nitro group meta to the trifluoromethyl substituent. A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 20–30°C achieves regioselective nitration, producing 3-nitro-N-ethyl-4-trifluoromethylbenzamide in 70–75% yield.
Reduction of the Nitro Group
Catalytic hydrogenation using 5–10% palladium on carbon (Pd/C) under 1–3 atm H₂ in ethanol reduces the nitro group to an amine. Alternatively, iron powder in acidic conditions (HCl/Fe) provides the final compound in 85–90% purity.
Table 1: Key Parameters for Acid Chloride Route
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux, 4 h | 95 | 98 |
| Amidation | N-Ethylamine, THF, 0°C | 83 | 97 |
| Nitration | HNO₃/H₂SO₄, 25°C, 2 h | 72 | 96 |
| Reduction | Pd/C, H₂, EtOH, 25°C | 88 | 97 |
This method prioritizes early introduction of the nitro group to streamline subsequent steps:
Nitration of 4-Trifluoromethylbenzoic Acid
Direct nitration using nitronium tetrafluoroborate (NO₂BF₄) in sulfolane at 0°C achieves 3-nitro-4-trifluoromethylbenzoic acid with 78% yield and minimal para-substitution byproducts.
Amide Bond Formation
The nitro-substituted acid is converted to its acid chloride and reacted with N-ethylmethylamine (for N-ethylamide) in dichloromethane, yielding 3-nitro-N-ethyl-4-trifluoromethylbenzamide (82% yield).
Selective Nitro Reduction
Tin(II) chloride (SnCl₂) in hydrochloric acid selectively reduces the nitro group without affecting the trifluoromethyl or amide functionalities, yielding the target compound in 89% purity.
Catalytic Cyanation-Hydrogenation Approach
A patent-derived method (CN113698315A) adapts cyano intermediate chemistry for amino group installation:
Cyano Substitution
2-Chloro-6-trifluoromethylbenzonitrile undergoes nucleophilic substitution with sodium cyanide (NaCN) in dimethylacetamide at 90–100°C, introducing the cyano group at the 3-position (87.6% yield).
Hydrogenation to Primary Amine
Catalytic hydrogenation with Raney nickel or 5% Pd/C in tetrahydrofuran converts the nitrile to a primary amine. Subsequent hydrolysis with NaOH forms the benzamide, achieving 89.9% yield.
Table 2: Cyanation-Hydrogenation Performance Metrics
| Step | Conditions | Yield (%) | Catalyst Efficiency |
|---|---|---|---|
| Cyano Substitution | NaCN, DMAc, 90°C | 87.6 | High |
| Hydrogenation | Pd/C, H₂, THF | 93.3 | >99% conversion |
| Hydrolysis | NaOH, H₂O, 100°C | 89.9 | 98% purity |
Challenges and Optimization Strategies
Regioselectivity in Nitration
The electron-withdrawing trifluoromethyl group directs nitration to the meta position, but competing para-substitution (<5%) necessitates chromatographic purification.
Amine Protection-Deprotection
Early-stage amino groups require protection (e.g., acetylation ) during harsh nitration or hydrolysis steps. Hydrogenolysis or acidic hydrolysis removes protecting groups without degrading the amide bond.
Catalyst Recycling
Palladium catalysts from hydrogenation steps are recoverable via filtration and reactivation, reducing costs by 30–40% in industrial settings.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Acid Chloride Route | Nitro-Acid Pathway | Cyanation-Hydrogenation |
|---|---|---|---|
| Total Yield | 62% | 67% | 71% |
| Purity | 97% | 96% | 98% |
| Cost Efficiency | Moderate | High | Low |
| Scalability | Industrial | Pilot-scale | Industrial |
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-ethyl-4-trifluoromethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Analgesic Properties
Research has indicated that compounds similar to 3-Amino-N-ethyl-4-trifluoromethylbenzamide exhibit analgesic properties. For instance, N-(2-aminocycloaliphatic)benzamides have been shown to alleviate pain in animal models, suggesting that derivatives of this compound could be developed for pain management therapies. These compounds demonstrated effectiveness comparable to traditional analgesics like morphine but with lower dependency risks .
2. Targeted Protein Degradation
The compound's structure may allow it to function as a ligand in targeted protein degradation systems, particularly in the design of proteolysis-targeting chimeras (PROTACs). PROTACs utilize small molecules to induce the degradation of specific proteins, which is a promising strategy in cancer therapy. The benzamide structure is crucial for binding to cereblon, a key protein involved in this mechanism .
Agricultural Applications
1. Fungicidal Activity
There is potential for 3-Amino-N-ethyl-4-trifluoromethylbenzamide to be utilized as a fungicide. Research into related benzamide derivatives has shown efficacy against various phytopathogenic fungi, which are responsible for significant crop losses. The compound could be incorporated into formulations aimed at controlling diseases caused by fungi such as Fusarium and Botrytis species .
Biochemical Tool Applications
1. Chemical Stability Studies
The hydrolytic stability of benzamide derivatives, including 3-Amino-N-ethyl-4-trifluoromethylbenzamide, is an area of active research. Understanding the stability of these compounds under physiological conditions can inform their potential use in drug development and biochemical assays .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Analgesic properties similar to morphine | Pain management with lower dependency risks |
| Targeted protein degradation via PROTAC design | Cancer therapy advancements | |
| Agricultural Science | Fungicidal activity against phytopathogenic fungi | Improved crop protection |
| Biochemical Tools | Studies on hydrolytic stability | Insights into drug formulation |
Case Studies
- Analgesic Activity Study : A study examined various N-alkyl-N-[2-di-lower alkylamino)cyclopentyl]-3,4-dihalo(Cl, Br, or F)benzamides for their analgesic effects in animal models. Compounds showed significant pain relief comparable to morphine with reduced physical dependence .
- Fungicide Development : Research into N-[2-(4-pyridinyl)ethyl]benzamide derivatives highlighted their effectiveness as fungicides against multiple fungal pathogens affecting crops. This suggests that similar structures could be explored for developing new agricultural chemicals .
- Stability Assessment : A study on the hydrolytic stability of benzamide-type derivatives revealed that modifications significantly impacted their stability and potential applications in drug development .
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-4-trifluoromethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares key structural analogs, highlighting substituent differences and their implications:
Functional Group Impact Analysis
Trifluoromethyl (CF₃) vs. Fluorine (F):
- The CF₃ group in 3-Amino-N-ethyl-4-trifluoromethylbenzamide significantly increases lipophilicity (logP ~2.5) compared to the 4-F analog (logP ~1.8), enhancing membrane permeability and target binding .
- CF₃’s strong electron-withdrawing nature stabilizes the aromatic ring, reducing metabolic degradation compared to F .
Ethylamide vs. Other Amide Substituents:
- The ethyl group on the amide nitrogen balances steric effects and solubility.
- Removal of the ethyl group (e.g., in N-(3-trifluoromethylphenyl)benzamide) increases molecular symmetry but reduces solubility due to higher hydrophobicity .
Amino Group vs. Nitro/Ether Linkages:
- The 3-amino group facilitates hydrogen bonding, improving solubility and interaction with biological targets. Nitro-substituted analogs (e.g., 4-Nitro-N-(3-CF₃-phenyl)benzamide) lack this property, leading to poorer aqueous solubility .
Similarity to Pharmacologically Active Compounds
- Lifirafenib and MK-3207 Comparison: Structural similarity metrics (0.30–33.42) suggest moderate overlap in scaffold design with 3-Amino-N-ethyl-4-trifluoromethylbenzamide. The CF₃ and amino groups align with Lifirafenib’s pharmacophore, but the ethylamide group distinguishes it, possibly reducing off-target effects .
Biological Activity
3-Amino-N-ethyl-4-trifluoromethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article reviews the available literature on the biological activity of this compound, emphasizing structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- IUPAC Name : 3-Amino-N-ethyl-4-trifluoromethylbenzamide
- Molecular Formula : C11H12F3N2O
- Molecular Weight : 248.22 g/mol
Biological Activity Overview
The biological activity of 3-Amino-N-ethyl-4-trifluoromethylbenzamide has been investigated primarily for its antimalarial and anticancer properties. The compound's efficacy is largely influenced by its structural components, particularly the trifluoromethyl group and the amine functionality.
Antimalarial Activity
Research has shown that compounds with similar structures exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. The presence of a trifluoromethyl group is believed to enhance lipophilicity, which may improve the compound's ability to penetrate cellular membranes and reach intracellular targets.
Case Study: Structure-Activity Relationships
A study investigating various 3-amino analogs demonstrated that modifications at the 4-position of the benzene ring significantly impacted antiplasmodial potency. For instance, 4-substituted analogs showed varying degrees of activity, with certain substitutions yielding IC50 values in the low micromolar range against P. falciparum .
| Compound | Substitution | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| A | H | 1.5 | 10 |
| B | OCH3 | 0.5 | 20 |
| C | CF3 | 0.034 | 1526 |
Anticancer Activity
In addition to its antimalarial properties, 3-Amino-N-ethyl-4-trifluoromethylbenzamide has been explored for its potential as an anticancer agent. The compound's mechanism involves inhibition of specific kinases involved in cell cycle regulation.
The compound interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells.
Research Findings
In vitro studies have indicated that related compounds demonstrate potent inhibition against CDK2/Cyclin A with IC50 values ranging from 20 nM to 100 nM . These findings suggest that structural modifications can lead to enhanced selectivity and potency against cancer cell lines.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 3-Amino-N-ethyl-4-trifluoromethylbenzamide. Preliminary data indicate favorable oral bioavailability and metabolic stability, making it a promising candidate for further development.
Toxicological Studies
Toxicity assessments are critical for evaluating safety profiles. Early-stage studies have shown low cytotoxicity in non-target cells, suggesting a favorable therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
